8-Ethyladenosine
Description
8-Ethyladenosine is a chemically modified nucleoside derivative of adenosine, characterized by an ethyl group substitution at the 8-position of the adenine base. In adenosine, the adenine moiety is typically linked to ribose via the 9-nitrogen atom.
Properties
CAS No. |
69359-47-3 |
|---|---|
Molecular Formula |
C12H17N5O4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-ethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-2-6-16-7-10(13)14-4-15-11(7)17(6)12-9(20)8(19)5(3-18)21-12/h4-5,8-9,12,18-20H,2-3H2,1H3,(H2,13,14,15)/t5-,8-,9-,12-/m1/s1 |
InChI Key |
OOOZBXHUEHEQJT-JJNLEZRASA-N |
SMILES |
CCC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Isomeric SMILES |
CCC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CCC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Other CAS No. |
69359-47-3 |
Synonyms |
8-ethyladenosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Activity: demonstrates that 8-substituted purines exhibit receptor subtype selectivity, suggesting this compound could be tailored for A₂A or A₃ receptor targeting. However, empirical data on its binding affinity remains lacking.
- Drug Design: The ethyl group’s lipophilicity may enhance blood-brain barrier penetration, making this compound a candidate for neurological therapies.
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